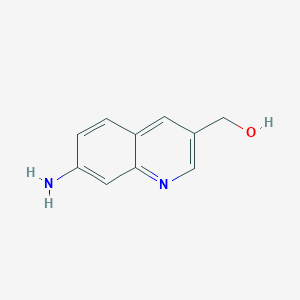

(7-Aminoquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

908247-69-8 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(7-aminoquinolin-3-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6,11H2 |

InChI Key |

LRVVVUXATAUVJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Aminoquinolin 3 Yl Methanol

Reported Synthetic Pathways to (7-Aminoquinolin-3-yl)methanol

The direct synthesis of this compound has been approached through several strategic pathways, often involving the construction of a quinoline (B57606) core followed by functional group manipulations.

Amide Derivative Synthesis as a Precursor Application

A common strategy in the synthesis of complex molecules like this compound involves the use of more stable or easily accessible precursors, such as amide derivatives. Amide and ester functionalities are fundamental in chemical synthesis and are often employed in the creation of bioactive compounds. rsc.org The formation of amides can be achieved through coupling reactions, often utilizing reagents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

For instance, a synthetic route might involve the initial synthesis of a quinoline-3-carboxylic acid or a derivative thereof. This carboxylic acid can then be converted to an amide. Subsequent reduction of the amide group would yield the desired methanol (B129727) functionality at the C-3 position. This approach allows for the purification and characterization of the stable amide intermediate before the final reduction step.

A relevant example is the synthesis of N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide, where an amine was reacted with a pyrazine (B50134) carbonyl chloride to form an amide linkage. scielo.org.mx Similarly, primaquine (B1584692) has been conjugated with cinnamic acid derivatives to form amides. nih.gov These examples, while not directly producing this compound, highlight the common use of amide synthesis as a key step in the elaboration of quinoline scaffolds. The choice of activating agent for the carboxylic acid, such as thionyl chloride or benzotriazole (B28993) derivatives, can influence the reaction outcome and yield. nih.gov

Synthetic Route Elucidation via Intermediate Compounds

The synthesis of this compound can be effectively planned by considering key intermediate compounds. A logical retrosynthetic analysis would disconnect the target molecule at the C-3 methanol group and the C-7 amino group, suggesting precursors like a 7-aminoquinoline-3-carbaldehyde or a 7-nitroquinoline-3-carboxylic acid ester.

A plausible forward synthesis could begin with a commercially available or readily synthesized substituted aniline (B41778), such as 3-bromoaniline (B18343). nih.gov This can undergo condensation with reagents like Meldrum's acid and trimethyl orthoformate to form an enamine, a key intermediate for quinoline ring formation. nih.gov Thermal cyclization of this enamine would yield a 7-bromo-4-hydroxyquinoline, which can then be converted to the more reactive 7-bromo-4-chloroquinoline (B1278252). nih.gov

The 7-bromo-4-chloroquinoline serves as a versatile intermediate. The bromine at the C-7 position can be converted to an amino group through various methods, such as a Buchwald-Hartwig amination or by using an ammonia (B1221849) equivalent under palladium catalysis. A patent describes the synthesis of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate from methyl 7-bromoquinoline-4-carboxylate using a palladium-catalyzed coupling reaction with Boc-protected amine. google.com Subsequent removal of the protecting group and reduction of the ester would yield the target molecule.

Another approach involves the synthesis of a 7-aminoquinoline-4-carboxylic acid methyl ester, which can then be diazotized and hydrolyzed to a 7-hydroxyquinoline (B1418103) derivative. google.com While this leads to a different final product, it demonstrates the utility of these functionalized quinoline intermediates. The reduction of a quinoline-3-carbaldehyde to the corresponding methanol is another key transformation. For example, 2-chloroquinolin-3-yl methanol has been oxidized to 2-chloroquinoline-3-carbaldehyde (B1585622), indicating the reversibility of this step through a suitable reducing agent. nih.gov

Strategic Disconnections in Quinoline Ring System Construction Relevant to the 7-Amino-3-methanol Motif

The construction of the quinoline core is a critical aspect of the synthesis of this compound. Several classical and modern cyclization reactions can be adapted to introduce the desired substitution pattern.

Cyclization Reactions for Quinoline Core Assembly

Numerous named reactions are available for the synthesis of the quinoline ring system. iipseries.org For the 7-amino-3-methanol motif, methods that allow for substitution at these positions are particularly relevant.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgnih.gov To synthesize a precursor for this compound, one could envision reacting a 4-amino-2-aminobenzaldehyde or ketone with a three-carbon synthon that would ultimately provide the C-3 methanol group. The use of nanocatalysts and microwave irradiation has been shown to improve the efficiency and environmental friendliness of the Friedländer synthesis. acs.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone. iipseries.org While this typically yields substitution at C-2 and C-4, modifications to the starting materials could potentially lead to the desired C-3 and C-7 substitution pattern.

Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. iipseries.org By choosing an appropriately substituted aniline (e.g., m-phenylenediamine) and a suitable α,β-unsaturated aldehyde or ketone, one could construct the 7-aminoquinoline (B1265446) core.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: A modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines to produce substituted quinolines. nih.govacs.org This method allows for the introduction of a variety of substituents at the 3-position, including halogens which can be further functionalized. nih.gov Starting with a 3-amino-substituted aniline would directly install the amino group at the desired C-7 position of the resulting quinoline.

A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been reported through the condensation of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones, highlighting a direct route to 7-aminoquinolines. nih.gov

Catalytic Approaches in Quinoline Ring Formation

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of quinolines is no exception, with numerous catalytic systems being developed. rsc.orgmdpi.comresearchgate.net

Transition Metal Catalysis: A wide range of transition metals, including copper, iron, cobalt, rhodium, and palladium, have been employed as catalysts for quinoline synthesis. rsc.orgmdpi.com Copper catalysts, for instance, can be used in multicomponent reactions to generate diverse quinoline derivatives. rsc.org Iron-catalyzed reactions offer a versatile and efficient means of producing quinolines from readily available starting materials. rsc.org Rhodium catalysts can facilitate C-H activation and subsequent heteroannulation to form substituted quinolines. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are particularly useful for cross-coupling reactions to introduce substituents onto the quinoline ring. For example, Suzuki, Ullmann, and Negishi coupling reactions can be used to introduce aryl or alkyl groups at the 7-position of a pre-formed 7-bromoquinoline. nih.gov

Nanocatalysts: The use of nanocatalysts in quinoline synthesis is a growing area of research, offering advantages such as high efficiency, ease of separation, and reusability. acs.org Silicon nanoparticles, for example, have been used as catalysts in the Friedländer heteroannulation reaction. acs.org

Below is an interactive table summarizing various catalytic approaches for quinoline synthesis.

Introduction and Functionalization of the Amino Moiety at C-7

The introduction of the amino group at the C-7 position of the quinoline ring is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with an appropriately substituted aniline or by functionalizing the quinoline core at a later stage.

Starting with a 3-substituted aniline, such as 3-bromoaniline or m-phenylenediamine, in a cyclization reaction is a direct way to incorporate a functional group handle or the amino group itself at the C-7 position. nih.govnih.gov

Alternatively, if a quinoline ring without a C-7 substituent is first synthesized, the amino group can be introduced through electrophilic aromatic substitution reactions. However, directing this substitution specifically to the C-7 position can be challenging due to the directing effects of the quinoline nitrogen.

A more controlled approach involves the introduction of a halogen, typically bromine, at the C-7 position, which can then be converted to an amino group. This can be achieved through a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) or a copper-catalyzed Ullmann condensation. A patent describes the synthesis of 7-aminoquinoline derivatives by coupling alkyl- or aryl-amino fragments to the C-7 position of a quinoline-5,8-dione. nih.gov Another patent details the synthesis of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate from the corresponding 7-bromo derivative via a palladium-catalyzed coupling reaction. google.com Subsequent deprotection then reveals the free amino group.

The functionalization of the C-7 position of the quinoline ring has been a subject of interest, with methods being developed for selective C-H olefination at this position, although this is noted to be challenging. researchgate.net

Below is an interactive table summarizing methods for introducing the amino group at the C-7 position.

Reduction of Nitro Precursors to Amino Groups

A prevalent and effective method for introducing an amino group at the C-7 position of the quinoline ring is through the reduction of a corresponding 7-nitroquinoline (B188568) precursor. This transformation is a cornerstone in the synthesis of various aminoquinolines.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel, in the presence of a hydrogen source. For instance, 5-nitroquinoline (B147367) has been successfully reduced to 5-aminoquinoline (B19350) in high yield using catalytic hydrogenation with palladium on barium sulphate in glacial acetic acid. core.ac.uk Similarly, the reduction of 5-substituted-8-nitroquinolines has been achieved using Pd/C and hydrogen gas. shu.ac.uk This method is often favored for its clean reaction profile and high yields.

Chemical Reduction:

A variety of chemical reducing agents can also be employed for the conversion of nitroquinolines to their amino counterparts. These methods offer alternatives to catalytic hydrogenation and can be advantageous depending on the substrate and desired reaction conditions.

Metal-based Reagents: Stannous chloride (SnCl2) is a classic and effective reagent for the reduction of nitroarenes to anilines under mild conditions. mdpi.com Other metals like iron, zinc, and tin in acidic media are also commonly used.

Hydrazine (B178648) Hydrate: In a notable example, copper(II) oxide (CuO) has been utilized as a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines with hydrazine monohydrate as the hydrogen donor. acs.org This method demonstrated high conversion and selectivity for the reduction of 5-nitroquinoline to 5-aminoquinoline. acs.org

Photoredox Catalysis: Modern synthetic approaches have also incorporated visible-light photoredox catalysis for the reduction of nitro N-heteroaryls. A protocol using a [Ru(bpy)3]2+ photocatalyst, blue light LEDs, and ascorbic acid has been developed to reduce nitroquinolines to the corresponding aminoquinolines, offering a greener catalytic procedure. acs.orgresearchgate.net

The choice of reduction method often depends on factors such as the presence of other functional groups in the molecule, desired reaction scalability, and environmental considerations.

Direct Amination Strategies

While the reduction of nitro groups is a common route, direct amination methods provide an alternative pathway to introduce the amino group onto the quinoline ring, sometimes offering a more direct and atom-economical approach.

Direct nucleophilic substitution of hydrogen on the quinoline ring can be challenging due to the electron-rich nature of the aromatic system. However, under specific conditions and with appropriate activation, direct amination can be achieved. For example, vicarious nucleophilic substitution (VNS) of hydrogen has been explored for the amination of nitroquinoline derivatives. mdpi.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring activated by the nitro group, leading to the substitution of a hydrogen atom. mdpi.com

Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation has also been developed as a highly efficient one-pot strategy. acs.org This method allows for the introduction of an amino group at the C2-position and proceeds under mild, ligand-free conditions. acs.org While this specific example targets the C2 position, it highlights the potential of C-H activation strategies for the direct amination of quinolines. Further development in this area could lead to regioselective C-7 amination methods.

Introduction and Manipulation of the Hydroxymethyl Moiety at C-3

The introduction of the hydroxymethyl group at the C-3 position is another critical step in the synthesis of this compound. This can be accomplished through several synthetic routes, primarily involving the reduction of a C-3 carbonyl precursor or the construction of the side chain through carbon-carbon bond-forming reactions.

Reduction of Carbonyl Precursors (e.g., Aldehydes or Carboxylic Acids)

A straightforward and common method for generating the C-3 hydroxymethyl group is the reduction of a corresponding quinoline-3-carbaldehyde or quinoline-3-carboxylic acid derivative.

Reduction of Aldehydes:

Quinoline-3-carbaldehydes can be readily reduced to the corresponding primary alcohols using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this purpose. For example, 2-chloroquinoline-3-carbaldehyde derivatives have been efficiently reduced to (2-chloroquinolin-3-yl)methanol (B155800) derivatives in high yields using NaBH4 in methanol at room temperature. samipubco.com This transformation is typically clean and proceeds with high chemoselectivity, leaving other reducible functional groups intact under controlled conditions.

Reduction of Carboxylic Acids and Esters:

Quinoline-3-carboxylic acids or their ester derivatives can also serve as precursors to the C-3 hydroxymethyl group. The reduction of carboxylic acids or esters requires stronger reducing agents than aldehydes. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing both carboxylic acids and esters to primary alcohols. Alternatively, a two-step process involving the conversion of the carboxylic acid to an ester followed by reduction can be employed. For instance, a crude cyclization product, a 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate, was reduced with MgCl2-KBH4 to prepare the corresponding quinoline-3-methanol. google.com

The synthesis of the necessary quinoline-3-carboxylic acid ester precursors can be achieved through various methods, including the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols under oxidative conditions. researchgate.net Another approach involves a one-step reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and SnCl2·2H2O. nih.govacs.org

Reformatsky-type Reactions in Quinoline-3-carboxylate Systems

The Reformatsky reaction offers a unique method for constructing the carbon framework and introducing the hydroxyl group simultaneously. wikipedia.orgambeed.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orgambeed.com

In the context of quinoline synthesis, a notable application involves an unusual Reformatsky reaction of a quinoline-3-carboxylate. acs.org This strategy was part of a highly efficient process for the large-scale preparation of 3,4,8-trisubstituted quinoline derivatives. acs.org The reaction utilizes a quinoline-3-carboxylate as the electrophile, reacting with an organozinc reagent generated from an α-bromo ester and zinc. acs.org This approach allows for the direct formation of a β-hydroxy ester derivative on the quinoline scaffold, which can then be further manipulated to yield the desired hydroxymethyl group.

Functionalization of Position 3 via Other Intermediates

The functionalization of the C-3 position of the quinoline ring can also be achieved through various other intermediates and reaction strategies, highlighting the versatility of modern synthetic organic chemistry.

Nickel-catalyzed C3-H functionalization of quinolines with various electrophiles has been reported, proceeding at room temperature without the need for a directing group. polyu.edu.hk This method relies on the in-situ generation of 1,4-dihydroquinolines, which are more nucleophilic at the β-position (C-3) and can react with external electrophiles. polyu.edu.hk While this specific report focuses on thioetherification, alkylation, and arylation, the underlying principle of activating the C-3 position could potentially be adapted for the introduction of a hydroxymethyl precursor.

Furthermore, the regioselective deprotonation of quinolines at the C-3 position using specific magnesium-based reagents, such as TMPMgCl·LiCl, followed by reaction with an appropriate electrophile, provides another avenue for C-3 functionalization. acs.org This allows for the precise introduction of various functional groups at this position.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a paramount concern in the synthesis of this compound, as the quinoline ring possesses multiple reactive sites. The selective functionalization of the C-7 and C-3 positions requires careful control over reaction conditions and reagent choice.

Regioselectivity in Amination:

The introduction of the amino group at C-7 is typically achieved by starting with a pre-functionalized precursor, such as a 7-nitroquinoline. This strategy circumvents the regioselectivity issues associated with the direct amination of an unsubstituted quinoline ring. Direct C-H amination reactions on the quinoline nucleus often favor the C-2 or C-4 positions due to electronic effects and the directing influence of the nitrogen atom. acs.orgnih.gov For instance, direct amination of quinoline N-oxides with I(III) reagents can lead to a mixture of C-2 and C-4 aminated products. chemrxiv.org Therefore, building the substitution pattern from a starting material with the desired C-7 functionality is a more reliable approach.

Regioselectivity in C-3 Functionalization:

The functionalization of the C-3 position also presents regioselectivity challenges. The C-2 and C-4 positions are generally more susceptible to nucleophilic attack. nih.gov However, specific strategies have been developed to achieve C-3 selectivity.

Nickel-catalyzed C3-H functionalization: As mentioned earlier, the use of nickel catalysis can achieve exclusive C-3 functionalization by proceeding through a 1,4-dihydroquinoline (B1252258) intermediate, which enhances the nucleophilicity of the C-3 position. polyu.edu.hkrsc.org

Directed Metalation: The use of directing groups or specific metalating agents can also control the regioselectivity of functionalization. For example, the choice of magnesium amide bases can influence the site of deprotonation on the quinoline ring. acs.org

Manganese-catalyzed hydroboration: Manganese-catalyzed hydroboration of quinolines can lead to N-boryl-1,4-dihydroquinolines with high regioselectivity, which can then be further functionalized at the C-3 position. chinesechemsoc.org

Stereoselectivity:

As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, if chiral centers were to be introduced into the side chain or on the quinoline ring, stereoselective control would become a critical aspect of the synthetic strategy.

Control of Substitution Patterns on the Quinoline Ring

Achieving the desired 7-amino, 3-hydroxymethyl substitution pattern on the quinoline ring necessitates precise control over the regioselectivity of the synthetic methods employed. Classic quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions, offer pathways to substituted quinolines, with the final substitution pattern being dictated by the choice of starting materials. mdpi.com

For instance, a plausible retrosynthetic analysis for this compound would involve a precursor such as a 7-nitro or 7-azido quinoline-3-carboxylic acid ester. The quinoline ring itself could be constructed via a reaction like the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. orientjchem.org To obtain the 7-amino substituent, a meta-substituted aniline derivative would be a logical starting point.

Modern synthetic methods offer more refined control. For example, transition-metal-catalyzed cross-coupling reactions can be employed to introduce substituents onto a pre-formed quinoline ring. mdpi.com A strategy could involve the synthesis of a di-halo-quinoline, followed by selective functionalization at the 3 and 7 positions. The introduction of an amino group at the 7-position can also be achieved through methods like the Buchwald-Hartwig amination on a 7-haloquinoline precursor.

The introduction of the C3-substituent often relies on the reactivity of this position. For example, a 3-formylquinoline can be generated and subsequently reduced to the corresponding methanol. The synthesis of 2,4-disubstituted 7-aminoquinolines has been reported through a catalyst-free reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group, highlighting a method for achieving high selectivity. nih.gov

A variety of synthetic strategies for producing substituted quinolines are summarized in the following table:

| Reaction Name | Description | Key for Substitution Control |

| Combes Synthesis | Reaction of an aniline with a β-diketone. | The substitution pattern of the aniline and the β-diketone determines the final product. |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline. | The substituents on both reactants direct the final substitution pattern. |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. orientjchem.org | The choice of the substituted o-aminoaryl carbonyl compound is crucial for the final pattern. orientjchem.org |

| Gould-Jacobs Reaction | Reaction of an aniline with an ethoxymethylenemalonic ester derivative. | The aniline derivative dictates the substitution on the benzene (B151609) portion of the quinoline. |

| Palladium-catalyzed Cross-Coupling | Reactions like Suzuki, Heck, or Buchwald-Hartwig on a halo-quinoline core. nih.gov | The position of the halogen on the quinoline ring allows for regioselective introduction of substituents. nih.gov |

Chiral Induction in Related Quinoline-Methanol Systems

The synthesis of enantiomerically pure this compound would require a strategy for chiral induction. While specific studies on this exact molecule are not prevalent, principles from related systems can be applied. The chirality in quinoline-methanol systems often stems from the introduction of a chiral auxiliary or the use of a chiral catalyst during a key synthetic step.

One approach involves the asymmetric reduction of a precursor ketone, (7-aminoquinolin-3-yl)(oxo)methane, using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation. Asymmetric hydrogenation of a wide range of quinoline derivatives to provide 1,2,3,4-tetrahydroquinolines with high enantiomeric excess has been demonstrated using chiral cationic ruthenium catalysts. acs.org This suggests that similar catalytic systems could be adapted for the asymmetric reduction of a side-chain ketone.

Another strategy involves the use of chiral foldamers. The handedness of these helical structures can be controlled by attaching groups with chiral centers to the foldamer backbone. chemrxiv.org This principle of transferring point chirality to a larger structural asymmetry could be conceptually applied by derivatizing the amino group of a quinoline precursor with a chiral auxiliary. chemrxiv.org This auxiliary would then direct a subsequent reaction, for example, the addition of a one-carbon unit to a 3-formyl group, in a stereoselective manner.

The following table outlines potential strategies for chiral induction:

| Strategy | Description | Example |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric reduction of a 3-acylquinoline using a chiral ruthenium or iridium catalyst. acs.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | Attachment of a chiral amine to the 3-formyl group to form a chiral imine, followed by diastereoselective reduction. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Lipase-catalyzed acylation of racemic this compound, where one enantiomer reacts faster, allowing for separation. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure starting material. | This is less common for quinoline synthesis but could involve using a chiral building block in a reaction like the Friedländer synthesis. |

Comparison of Synthetic Efficiencies and Scalability

Yield Optimization in Multistep Syntheses

A comparison of different synthetic approaches is presented below:

| Approach | Advantages | Disadvantages |

| Linear Synthesis | Conceptually straightforward. | Overall yield can be low, especially with many steps. |

| Convergent Synthesis | Fragments of the molecule are synthesized separately and then combined. | Higher overall yield, as the number of linear steps is reduced. |

| One-Pot Reactions | Multiple reaction steps are carried out in the same reaction vessel. | Can be highly efficient, but requires careful optimization of reaction conditions to avoid side reactions. |

Process Development for Large-Scale Preparation

Scaling up a synthesis from the laboratory bench to a pilot plant or industrial scale introduces a new set of challenges. wiley.com Safety is a primary concern, and reagents that are safe on a small scale may pose significant risks at a larger scale. wiley.com For example, the use of highly energetic reagents or the generation of gaseous byproducts must be carefully managed. wiley.com

Process development for the large-scale preparation of quinoline derivatives often focuses on replacing expensive or hazardous reagents with cheaper and safer alternatives. For example, a scalable synthesis of 2-aminoquinoline-6-carboxylic acid benzyl (B1604629) ester was developed that avoided the use of gaseous ammonia. acs.org The use of flow chemistry can also offer advantages in terms of safety, efficiency, and scalability for certain reactions.

Key considerations for large-scale synthesis include:

Cost of raw materials and reagents.

Safety and environmental impact of the process.

Ease of isolation and purification of the final product.

Robustness and reproducibility of the synthesis.

Throughput and cycle time.

Chemical Transformations and Derivatization of 7 Aminoquinolin 3 Yl Methanol

Reactions Involving the Primary Amino Group at C-7

The primary amino group at the C-7 position of the quinoline (B57606) ring is a versatile handle for derivatization. Its nucleophilicity allows it to participate in a wide array of bond-forming reactions.

The formation of an amide bond is a fundamental transformation. The C-7 amino group can be acylated to form the corresponding amides. Studies on analogous structures, such as 2-amino-8-quinolinol, demonstrate that selective N-acylation can be achieved. To favor amidation over potential O-acylation of the methanol (B129727) moiety, specific conditions are employed. One effective method involves the generation of an anionic nucleophile from the amino group using a strong base like sodium hydride (NaH), followed by treatment with a less reactive acylating agent, such as an acyl imidazolide (B1226674) or an ester. rsc.org This approach ensures high selectivity for the formation of the C-7 amide. rsc.org

Standard peptide coupling reagents can also be used. Reagents like methyltrimethoxysilane (B3422404) [MTM, CH3Si(OMe)3] have been shown to be effective for the direct amidation of carboxylic acids with various amines, offering a simple and efficient protocol. researchgate.net

Table 1: Representative Amidation and Acylation Reactions

| Amine Substrate Analogue | Acylating Agent | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-8-quinolinol | 4-Methoxybenzoic acid / CDI | NaH, THF | C2-Amide | rsc.org |

| 2-Amino-8-quinolinol | Methyl 4-methoxybenzoate | NaH or n-BuLi, THF | C2-Amide | rsc.org |

The nucleophilic 7-amino group readily reacts with isocyanates to form substituted urea (B33335) derivatives. This reaction is a common strategy for building complex molecules used in medicinal chemistry. For instance, various 4-aminoquinolines are routinely coupled with a selection of substituted aromatic isocyanates to generate libraries of aryl-heteroaryl ureas. nih.govnih.gov The reaction typically proceeds by mixing the aminoquinoline and the appropriate isocyanate in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). nih.govnih.gov In cases where isocyanates are unstable, they can be generated in situ or replaced with equivalents like carbonyldiimidazole (CDI), which first reacts with an amine to form a carbamoyl-imidazole intermediate that subsequently reacts with the aminoquinoline. nih.govorganic-chemistry.org

Carbamate (B1207046) synthesis can be achieved by reacting the amino group with chloroformates. Additionally, studies on related structures show that the carbamoyl (B1232498) functionality is a key determinant for biological activity and distribution, highlighting the importance of this class of derivatives. nih.gov

Table 2: Synthesis of Urea Derivatives from Aminoquinolines

| Amine Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Amino-2-trifluoromethylquinoline | Aryl isocyanates | DMSO | Aryl-heteroaryl ureas | nih.gov |

| 4-Aminoquinoline diamines | 2-Amino-6-substituted benzothiazole (B30560) + CDI | Dry ACN, reflux | Quinoline–urea–benzothiazole hybrids | nih.gov |

The primary amine at C-7 can be alkylated to form secondary or tertiary amines. Direct N-alkylation can be performed under various conditions. A common method involves deprotonation of the amine with a strong base, such as sodium hydride (NaH), to increase its nucleophilicity, followed by the addition of an alkyl halide like iodomethane. scholaris.ca This procedure has been successfully used for the exhaustive methylation of 4,7-dichloro-8-aminoquinoline to yield the 8-dimethylamino derivative. scholaris.ca

Palladium-catalyzed N-alkylation represents a more modern and versatile approach. These reactions can utilize a range of alkylating agents, including alcohols, under milder conditions. rsc.org For example, unprotected α-amino acids have been successfully N-alkylated with alcohols using specific catalytic systems, a transformation that produces water as the only byproduct. nih.gov Such "borrowing hydrogen" methodologies are increasingly employed for their atom economy and environmental credentials. rsc.orgacs.org

The N-H bond of the 7-amino group is a suitable reaction partner in metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the amine with aryl halides or triflates. scienceopen.com While direct examples on (7-aminoquinolin-3-yl)methanol are not prevalent, the reactivity of other heteroarylamines, including various aminoquinolines, is well-documented. researchgate.net

The typical catalytic system for a Buchwald-Hartwig amination involves a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand like BINAP or Xantphos, and a base, commonly cesium carbonate (Cs₂CO₃) or potassium phosphate. researchgate.netnih.gov The reaction of this compound with a variety of aryl or heteroaryl halides under these conditions would be expected to yield the corresponding N-arylated derivatives. This method is crucial for synthesizing complex structures and has been applied to the synthesis of 6-heterocyclic substituted 2-aminoquinolines. organic-chemistry.org

Reactions Involving the Primary Hydroxyl Group of the Methanol Moiety

The primary alcohol of the methanol group at C-3 offers a second site for derivatization, enabling the synthesis of esters and ethers.

The primary hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their activated derivatives. Chemoselectivity between the C-7 amino group and the C-3 hydroxyl group is a key consideration. Research on 2-amino-8-quinolinol has shown that under standard coupling conditions using 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), acylation occurs preferentially at the hydroxyl group to form the ester. rsc.org This selectivity arises because the hydroxyl group, under these neutral to slightly basic conditions, is a more effective nucleophile for the activated carboxylic acid intermediate than the less basic aromatic amine. rsc.org A wide range of aromatic and aliphatic carboxylic acids can be coupled using this method. rsc.org

Etherification can be accomplished through a Williamson ether synthesis. This involves the deprotonation of the primary alcohol with a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to furnish the corresponding ether. Given the higher acidity of the O-H bond compared to the N-H bond of the aromatic amine, selective deprotonation and subsequent etherification at the hydroxyl group is a feasible and predictable transformation.

Table 3: Chemoselective Esterification of an Analogous Quinolinol

| Substrate | Carboxylic Acid | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-8-quinolinol | 4-Methoxybenzoic acid | EDCI, DMAP, iPr₂NEt, THF | C8-Ester | rsc.org |

| 2-Amino-8-quinolinol | 4-Chlorobenzoic acid | EDCI, DMAP, iPr₂NEt, THF | C8-Ester | rsc.org |

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde, 7-aminoquinoline-3-carbaldehyde, or the carboxylic acid, 7-aminoquinoline-3-carboxylic acid. sigmaaldrich.cnbldpharm.com The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the synthesis of the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will lead to the carboxylic acid. The resulting aldehydes are valuable intermediates for the synthesis of Schiff bases and other derivatives. researchgate.net The carboxylic acids can be further modified, for example, through esterification or amidation reactions. nih.govtandfonline.com

For instance, 7-substituted quinolin-2(1H)-one-3-carboxylic acids can be treated with phosphoryl chloride or thionyl chloride to yield 7-substituted 2-chloroquinoline-3-carboxylic acids. nih.gov These can then undergo further reactions. nih.gov A multi-step synthesis of 7-hydroxyquinoline-4-carboxylic acid has been developed, starting from 6-bromoisatin (B21408) and pyruvic acid to form 7-bromoquinoline-2,4-carboxylic acid, which is then converted through several steps, including a palladium-catalyzed coupling reaction, to the final product. google.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product |

| This compound | Pyridinium chlorochromate (PCC) | 7-Aminoquinoline-3-carbaldehyde |

| This compound | Potassium permanganate (KMnO4) | 7-Aminoquinoline-3-carboxylic acid |

This table presents representative transformations and typical reagents.

Halogenation to Chloromethyl or Bromomethyl Derivatives

The hydroxyl group of this compound can be replaced by a halogen, such as chlorine or bromine, to generate the corresponding halomethyl derivatives. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for these transformations. The resulting 3-(chloromethyl)- or 3-(bromomethyl)-7-aminoquinolines are reactive intermediates. mdpi.comsmolecule.com The bromomethyl derivative, for example, can be synthesized by reacting 7-quinolinecarboxaldehyde with dibromomethane (B42720) using sodium hydride as a base. smolecule.com These halogenated compounds are susceptible to nucleophilic substitution, making them valuable for introducing a variety of functional groups at the 3-position. mdpi.com

Table 2: Halogenation of this compound

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-7-aminoquinoline |

| This compound | Phosphorus tribromide (PBr₃) | 3-(Bromomethyl)-7-aminoquinoline |

This table illustrates common halogenation reactions.

Derivatization for Linker Chemistry

In the field of antibody-drug conjugates (ADCs), the development of effective linkers to connect the antibody to the cytotoxic payload is crucial. nih.govnih.gov this compound derivatives can be utilized in the synthesis of these linkers. mdpi.com For instance, the amino group can be functionalized to attach to a payload, while the hydroxymethyl group can be modified to connect to the antibody, or vice versa. The rigid quinoline scaffold can provide a defined spatial orientation between the antibody and the drug. The development of theranostic ADCs, which combine therapy and diagnosis, has seen the use of novel linkers, such as a 7-amino-3-hydroxyethyl-coumarin (7-AHC)-based dipeptide linker, which allows for self-elimination cleavage and fluorophore activation upon payload release. thno.org This highlights the potential for quinoline derivatives in creating advanced ADC linkers. thno.org

Modifications and Functionalization of the Quinoline Nucleus

The quinoline ring system itself is amenable to a variety of chemical modifications, allowing for the fine-tuning of the molecule's electronic and steric properties.

Palladium-Catalyzed Functionalization at Various Quinoline Positions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including quinolines. acs.orgacs.org Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation/functionalization allow for the introduction of a wide range of substituents onto the quinoline nucleus with high selectivity. acs.orgnih.govscienceopen.comrhhz.net

The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds by coupling a haloquinoline with a boronic acid derivative in the presence of a palladium catalyst and a suitable ligand. acs.orgacs.orgnih.gov This has been used to synthesize various arylquinolines. acs.orgacs.orgnih.gov The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the quinoline ring. nih.govscienceopen.comcardiff.ac.uknih.gov This method has been used to synthesize 6-arylamino derivatives of quinolinequinones. scienceopen.comcardiff.ac.uk

Furthermore, palladium-catalyzed C-H functionalization has emerged as a direct method to introduce new bonds at specific positions on the quinoline ring, often directed by a coordinating group. rsc.orgsnnu.edu.cnresearchgate.netresearchgate.net The 8-aminoquinoline (B160924) group itself can act as a directing group for C-H functionalization at other positions on the quinoline ring or on a side chain. acs.orgrhhz.net

Table 3: Examples of Palladium-Catalyzed Reactions on Quinoline Scaffolds

| Reaction Type | Substrates | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Haloquinoline, Boronic Acid | Pd/C, PPh₃ | Arylquinoline |

| Buchwald-Hartwig Amination | Haloquinoline, Amine | Pd(OAc)₂, BrettPhos | Arylaminoquinoline |

| C-H Arylation | Quinoline Derivative, Aryl Halide | Pd(OAc)₂, Phosphine Ligand | Aryl-substituted Quinoline |

This table provides a summary of common palladium-catalyzed functionalization reactions.

Quaternization of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring can be quaternized by reaction with an alkyl halide, such as methyl iodide, to form a quinolinium salt. researchgate.netthieme-connect.deacs.orgopenaccessjournals.com This transformation alters the electronic properties of the quinoline system, making it more electron-deficient and enhancing its potential as a fluorescent probe. The synthesis of 7-dialkylamino-1-alkylquinolinium salts has been achieved through a novel synthetic approach where the key intermediate, 7-fluoro-1-methylquinolinium iodide, shows high reactivity towards nucleophiles. acs.org The resulting quinolinium salts often exhibit interesting photophysical properties, including strong luminescence. researchgate.netacs.org

Role of 7 Aminoquinolin 3 Yl Methanol As a Key Intermediate in Complex Chemical Synthesis

Building Block for Heterocyclic Scaffolds

The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry, and (7-Aminoquinolin-3-yl)methanol serves as a valuable starting material for the construction of more complex heterocyclic frameworks. The presence of both an amino and a hydroxyl group allows for sequential or one-pot reactions to build fused ring systems. For instance, the amino group can participate in cyclization reactions with appropriate bifunctional reagents to form new rings fused to the quinoline core.

Heterocyclic compounds are a cornerstone of modern drug discovery, with many possessing a quinoline scaffold. sigmaaldrich.com The strategic use of building blocks like this compound enables the efficient synthesis of diverse heterocyclic libraries for screening and lead optimization. sigmaaldrich.comfluorochem.co.uk The inherent reactivity of the amino and hydroxyl groups allows for the construction of various fused and substituted heterocyclic systems.

Precursor for Quinoline-Based Amide Derivatives

The amino group at the 7-position of this compound is readily acylated to form a wide range of quinoline-based amide derivatives. This transformation is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The resulting amides can exhibit a spectrum of biological activities, and the nature of the acyl group can be systematically varied to fine-tune these properties.

For example, the synthesis of novel quinoline derivatives often involves the formation of amide bonds. scispace.com In one study, 3-aminoquinolin-4-ol (B154131) was reacted with valeroyl chloride to yield the corresponding amide. acs.org This highlights a common synthetic route where an aminoquinoline is acylated to produce an amide derivative. While this example uses a different isomer, the principle of acylating the amino group is directly applicable to this compound. The synthesis of various amide derivatives from aminoquinolines is a well-established method for creating libraries of compounds for biological evaluation. nih.gov

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net The bifunctional nature of this compound makes it an ideal candidate for incorporation into MCRs. The amino group can act as the amine component in well-known MCRs like the Ugi or Biginelli reactions, while the hydroxyl group can either remain as a free functional handle for further derivatization or participate in subsequent intramolecular cyclizations.

Synthetic Utility in Analogue Synthesis

The development of new therapeutic agents often relies on the synthesis of a series of analogues of a lead compound to optimize its pharmacological profile. This compound is a valuable precursor for the synthesis of analogues of biologically active quinoline-containing molecules. Both the amino and hydroxyl groups can be independently or simultaneously modified to generate a library of derivatives.

The synthesis of analogues is a cornerstone of medicinal chemistry. tandfonline.com For example, modifications to the quinoline scaffold are often explored to improve properties like metabolic stability or inhibitory activity. jst.go.jp The synthesis of various substituted quinolines is a common strategy to develop new bioactive compounds. nih.govnih.gov this compound, with its two reactive sites, provides a versatile platform for creating a wide range of structural analogues for biological testing.

Advanced Research Techniques and Characterization in 7 Aminoquinolin 3 Yl Methanol Studies

Chromatographic Techniques for Purification and Separation

The isolation and purification of (7-Aminoquinolin-3-yl)methanol and its analogs from reaction mixtures are critical preliminary steps for any further characterization or application. researchgate.net High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, particularly in its reversed-phase configuration. nih.gov In a typical application, a crude reaction product containing the target compound would be dissolved in a suitable solvent and injected into the HPLC system.

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18-silica) is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov For aminoquinolines, which possess basic nitrogen atoms, pH control of the mobile phase is crucial. Buffers, such as ammonium (B1175870) acetate, are often employed to maintain a consistent pH and improve peak shape. nih.gov The separation is typically achieved by running a solvent gradient, where the proportion of the organic solvent is gradually increased, allowing for the sequential elution of compounds with increasing hydrophobicity. Detection is commonly performed using a UV detector, as the quinoline (B57606) core exhibits strong absorbance in the UV region. nih.gov

For larger scale purifications, column chromatography remains a widely used and effective method. kngac.ac.in Similar to HPLC, it separates components of a mixture based on their differential adsorption to a stationary phase. Silica gel is the most common stationary phase for compounds like this compound, which can engage in hydrogen bonding and polar interactions. The separation is achieved by eluting the mixture with a solvent system of appropriate polarity, often a gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Table 1: Representative Chromatographic Purification Parameters for this compound

| Parameter | HPLC | Column Chromatography |

| Stationary Phase | Reversed-Phase C18 (5 µm) | Silica Gel (60-120 mesh) |

| Mobile Phase/Eluent | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Hexane:Ethyl Acetate gradient (e.g., 100:0 to 50:50) |

| Detection | UV at 254 nm and 365 nm | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Retention Time | Dependent on gradient, e.g., 8.5 min | Dependent on eluent polarity |

This table presents typical, illustrative parameters and not data from a specific documented experiment on this exact compound.

Spectroscopic Characterization Methodologies

Once purified, the structural identity of this compound is unequivocally established using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR identifies the chemical environment of each proton, their multiplicity (splitting pattern) revealing neighboring protons, and their integration indicating the number of protons. For this compound, distinct signals would be expected for the aromatic protons on the quinoline core, the benzylic protons of the methanol group, and the amine protons. scholaris.ca

¹³C NMR detects the different carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton couplings within the same spin system, while HSQC correlates protons directly to the carbons they are attached to. ijpsdronline.comresearchgate.net HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure and confirm the substitution pattern on the quinoline ring. ipb.ptmdpi.com

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) with very high precision. scholaris.ca This allows for the determination of the exact molecular formula, confirming that the synthesized compound has the expected composition of C₁₀H₁₀N₂O.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Values (Illustrative) |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ 8.9 (s, 1H, H2), 8.2 (d, 1H, H4), 7.8 (d, 1H, H5), 7.2 (s, 1H, H8), 7.0 (dd, 1H, H6), 6.1 (s, 2H, NH₂), 5.4 (t, 1H, OH), 4.6 (d, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ 150.1 (C7), 148.5 (C8a), 147.2 (C2), 135.0 (C4), 128.9 (C5), 125.4 (C3), 121.3 (C4a), 118.0 (C6), 110.2 (C8), 61.5 (CH₂) |

| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calculated for C₁₀H₁₁N₂O⁺: 175.0866; Found: 175.0868 |

This table contains representative data based on known spectral characteristics of quinoline derivatives and does not represent experimentally verified data for this specific molecule. ipb.ptresearchgate.net

Crystallographic Analysis in Derivative Structure Elucidation

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique is invaluable for unambiguously determining the stereochemistry, conformation, and intermolecular interactions of this compound derivatives in the solid state.

To perform this analysis, a high-quality single crystal of a derivative is grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of each atom can be determined, yielding bond lengths, bond angles, and torsional angles. researchgate.net This information is crucial for understanding how the molecule packs in a crystal lattice and for identifying key intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which can influence the compound's physical properties. mdpi.com

Computational Chemistry and Molecular Modeling in Reaction Design

Computational chemistry offers powerful predictive tools that complement experimental work, providing insights into molecular properties and reactivity that can guide the design of new synthetic routes and derivatives of this compound. uantwerpen.be

Conformational Analysis

The biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape or conformation. Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations like Density Functional Theory (DFT), can be used to explore the potential energy surface of this compound. nih.gov This analysis helps identify the lowest energy (most stable) conformations of the molecule, particularly concerning the rotation around the C3-CH₂OH bond. Understanding the preferred orientation of the methanol substituent relative to the quinoline ring is essential for designing derivatives that might interact with a specific biological target. acs.org Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule in a simulated solvent environment over time, providing a more dynamic picture of its behavior. nih.govnih.gov

Prediction of Reactivity Profiles

Computational tools are instrumental in predicting the chemical reactivity of this compound. DFT calculations can be used to determine various electronic properties that govern reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uantwerpen.be For this compound, the amino group and the nitrogen atom in the quinoline ring are expected to be nucleophilic sites, while the aromatic protons are susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) analysis , specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict the most likely sites for electrophilic and nucleophilic attack, respectively. The distribution and energy of these orbitals are key to understanding the regioselectivity of reactions. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of derivatives to correlate calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally observed activities. researchgate.net This allows for the in silico prediction of the potential of newly designed, unsynthesized analogs.

Mechanistic Investigations of Reactions Involving 7 Aminoquinolin 3 Yl Methanol

Elucidation of Reaction Pathways for Functional Group Transformations

The presence of both a primary amino group at the 7-position and a primary alcohol (hydroxymethyl group) at the 3-position on the quinoline (B57606) scaffold allows for a variety of functional group transformations. The elucidation of the pathways for these reactions often involves considering the relative reactivity of these two functional groups.

N-Functionalization of the Amino Group: The amino group at the 7-position is a nucleophilic center and can readily undergo reactions such as alkylation, acylation, and sulfonylation. The general mechanism for these transformations involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon or sulfur atom.

N-Alkylation: The reaction of (7-Aminoquinolin-3-yl)methanol with an alkyl halide likely proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt intermediate, which then deprotonates to yield the N-alkylated product. In some cases, particularly with bulky alkylating agents, an SN1 pathway involving a carbocation intermediate might be operative.

N-Acylation: The acylation of the amino group with acyl chlorides or anhydrides typically follows a nucleophilic acyl substitution pathway. The reaction is often catalyzed by a non-nucleophilic base, which serves to deprotonate the initially formed tetrahedral intermediate, facilitating the elimination of the leaving group.

A proposed catalyst-free reaction for the synthesis of 7-aminoquinolines involves the nucleophilic addition of an amine to a ketone, followed by a condensation reaction to form the quinoline ring. nih.gov This highlights the inherent nucleophilicity of the amino group in similar systems.

O-Functionalization of the Methanol (B129727) Group: The primary alcohol at the 3-position can be transformed into ethers, esters, and other derivatives.

O-Esterification: The esterification of the hydroxymethyl group can be achieved using carboxylic acids or their derivatives. Acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. The reaction is reversible and driven to completion by removing water. Alternatively, reaction with acyl chlorides or anhydrides in the presence of a base provides a more direct route to the ester.

O-Alkylation (Etherification): The Williamson ether synthesis is a plausible pathway for the formation of ethers from this compound. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

The chemoselectivity of these transformations can often be controlled by the choice of reagents and reaction conditions. For instance, in the presence of a strong base, the more acidic hydroxyl group might be preferentially deprotonated for O-alkylation. Conversely, under neutral or slightly acidic conditions, the more nucleophilic amino group is more likely to react with electrophiles.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, such as reactant concentrations, temperature, and the presence of catalysts. While specific kinetic data for reactions of this compound are scarce, general principles from related quinoline chemistries can be applied.

For a typical SN2 N-alkylation reaction, the rate law would be expected to be second order, first order in this compound and first order in the alkylating agent.

Rate = k[this compound][Alkyl Halide]

The rate constant, k, would be influenced by the steric hindrance around the reacting centers and the nature of the leaving group on the alkyl halide.

In a study on the oxidation of catechol to o-quinone catalyzed by copper complexes of various quinoline derivatives, the reaction rates were determined spectrophotometrically. mdpi.com This type of kinetic analysis could be adapted to study the oxidation of the methanol group in this compound. The table below illustrates hypothetical kinetic data for such a reaction, demonstrating how the rate might vary with catalyst concentration.

| Experiment | [this compound] (M) | [Oxidant] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.2 | 1 | 1.5 x 10-5 |

| 2 | 0.1 | 0.2 | 2 | 3.1 x 10-5 |

| 3 | 0.1 | 0.4 | 1 | 3.0 x 10-5 |

| 4 | 0.2 | 0.2 | 1 | 2.9 x 10-5 |

This is a hypothetical data table for illustrative purposes.

Such studies would be invaluable in determining the reaction order with respect to each reactant and the catalyst, thereby helping to elucidate the rate-determining step of the reaction mechanism.

Role of Catalysts and Reagents in Mediating Chemical Processes

Catalysts and reagents play a pivotal role in directing the outcome and efficiency of reactions involving this compound.

Catalysts:

Acid Catalysts: Brønsted acids are commonly used to activate carbonyl groups in reactions such as esterification of the alcohol or in the formation of the quinoline ring itself via reactions like the Skraup or Friedländer synthesis. rsc.orgpharmaguideline.com Lewis acids, such as metal triflates, can also be employed to enhance the electrophilicity of reactants. For instance, in C-H functionalization reactions of quinolines, Lewis acids can coordinate to the quinoline nitrogen, altering the electronic properties of the ring system. nih.gov

Base Catalysts: Bases are crucial in reactions that require the deprotonation of the amino or hydroxyl group, such as in N-acylation or Williamson ether synthesis. Non-nucleophilic hindered bases are often preferred to avoid side reactions.

Transition Metal Catalysts: Palladium, copper, and rhodium catalysts are widely used for cross-coupling reactions to functionalize the quinoline core, for instance, at positions where a halide is present. nih.govnih.gov While this compound itself may not be the direct substrate for such C-H activation, its derivatives could be. For example, palladium-catalyzed C-H activation has been studied with directing groups like 8-aminoquinoline (B160924) amides. acs.org

Reagents:

The choice of reagent is critical for achieving chemoselectivity between the amino and hydroxyl groups.

Protecting Groups: To achieve selective functionalization, one of the functional groups can be temporarily protected. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for selective reactions on the hydroxyl group. Similarly, the hydroxyl group can be protected as a silyl (B83357) ether.

Activating Agents: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the alcohol into a better leaving group (a halide), facilitating subsequent nucleophilic substitution reactions.

The table below summarizes the roles of various catalysts and reagents in potential transformations of this compound.

| Reaction Type | Catalyst/Reagent | Role |

| N-Alkylation | K2CO3 | Base to neutralize the acid formed. |

| N-Acylation | Pyridine (B92270) | Base catalyst and solvent. |

| O-Esterification | H2SO4 | Acid catalyst to activate the carboxylic acid. |

| O-Alkylation | NaH | Strong base to deprotonate the alcohol. |

| Oxidation of Alcohol | PCC, DMP | Oxidizing agents. |

| Cross-coupling | Pd(OAc)2/Ligand | Catalyst for C-C or C-N bond formation. |

Intermediate Identification and Characterization in Reaction Sequences

The identification and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the progress of a reaction and identify the formation of new species. For example, in the N-acylation of this compound, the appearance of a new amide proton signal and a downfield shift of the protons adjacent to the nitrogen would indicate the formation of the product. Low-temperature NMR studies can sometimes allow for the direct observation of less stable intermediates.

Mass Spectrometry (MS): MS, particularly when coupled with chromatography (e.g., LC-MS or GC-MS), is a powerful tool for detecting intermediates, even at low concentrations. High-resolution mass spectrometry (HRMS) can provide the exact mass of an intermediate, allowing for the determination of its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For instance, during the oxidation of the methanol group to an aldehyde, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch would be indicative of the transformation.

In the context of quinoline synthesis, imine intermediates are often proposed in reactions like the Friedländer synthesis. pharmaguideline.com For functional group transformations on this compound, tetrahedral intermediates are expected in acylation reactions. While often too transient to be isolated, their existence can be inferred from kinetic data and computational modeling. For instance, in the alkylation of certain quinoline derivatives, an enolate intermediate has been proposed and its formation rationalized through computational calculations. rsc.org

The following table outlines potential intermediates in various reactions of this compound and the techniques that could be used for their characterization.

| Reaction | Plausible Intermediate | Characterization Technique(s) |

| N-Acylation | Tetrahedral Intermediate | Computational Modeling, Isotopic Labeling |

| O-Esterification (Acid-catalyzed) | Protonated Carboxylic Acid | In situ NMR |

| Williamson Ether Synthesis | Alkoxide | Indirect evidence from kinetic studies |

| Friedel-Crafts Acylation of the Ring | Acylium Ion / Sigma Complex | Low-Temperature NMR |

By combining these investigative approaches, a comprehensive mechanistic picture of the chemical processes involving this compound can be developed, paving the way for its application in the synthesis of more complex molecules.

Future Directions in 7 Aminoquinolin 3 Yl Methanol Research

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis lies in the adoption of green and sustainable practices. For (7-Aminoquinolin-3-yl)methanol, a primary focus will be the development of environmentally friendly synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. bohrium.comijpsjournal.com Traditional quinoline (B57606) syntheses, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. niscpr.res.in

Future research is expected to concentrate on catalyst-driven processes. The use of recyclable and non-toxic catalysts, such as indium(III) chloride or iron(III) chloride, has already shown promise in the one-pot synthesis of quinoline derivatives. niscpr.res.intandfonline.com Exploring the application of these and other novel catalysts, including nanocatalysts, for the synthesis of this compound could lead to more efficient and sustainable production. acs.org Microwave-assisted and ultrasound-assisted syntheses are also promising green alternatives that can significantly shorten reaction times and improve yields. ijpsjournal.comrsc.orgtandfonline.com The use of water as a solvent in these reactions is a particularly attractive prospect due to its natural abundance and lack of toxicity. tandfonline.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Nanocatalyst-based methods | High efficiency, recyclability of catalyst, milder reaction conditions. acs.org |

| Microwave-assisted synthesis | Reduced reaction times, increased yields, energy efficiency. rsc.org |

| Ultrasound-assisted synthesis | Enhanced reaction rates, improved product purity, green approach. tandfonline.com |

| Formic acid catalysis | Environmentally friendly catalyst, milder conditions, improved selectivity. ijpsjournal.com |

Exploration of Novel Derivatization and Functionalization Strategies

The inherent reactivity of the amino and methanol (B129727) groups, as well as the quinoline ring system, provides a rich platform for novel derivatization and functionalization of this compound. Future research will likely focus on creating a diverse library of derivatives with tailored properties for various applications.

Strategies will likely involve the targeted modification of the amino group to form amides, ureas, and other functionalities, which has been shown to modulate the biological activity of related aminoquinolines. srce.hr The methanol group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further chemical transformations and the introduction of new pharmacophores. nih.gov

Furthermore, direct C-H functionalization of the quinoline ring is a rapidly developing area in organic synthesis. rsc.orgmdpi.com Applying these advanced techniques to this compound could enable the regioselective introduction of various substituents, leading to the creation of novel molecular architectures with potentially enhanced biological or material properties. rsc.org Photocatalytic and electrocatalytic methods are emerging as green and efficient strategies for such selective C-H functionalization. rsc.org

Application in Emerging Areas of Materials Science and Chemical Biology

The unique photophysical and chemical properties of quinoline derivatives suggest that this compound and its future derivatives could find applications in cutting-edge areas of materials science and chemical biology.

In materials science, quinoline-based compounds are known for their potential in organic light-emitting diodes (OLEDs) and as fluorescent probes. acs.orgresearchgate.net The amino and methanol groups on this compound can be fine-tuned to modulate its fluorescence properties, making it a candidate for the development of novel sensors and imaging agents. acs.org Research into its potential as a building block for functional polymers and materials with interesting optical or electronic properties is a promising avenue. rug.nluj.ac.za

In the realm of chemical biology, aminoquinolines have a long history as privileged scaffolds in drug discovery, particularly as antimalarial and anticancer agents. nih.govnih.govwikipedia.org Future research will likely involve the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents. The ability to functionalize the molecule at multiple positions allows for the optimization of its structure-activity relationship (SAR) to enhance potency and selectivity for specific biological targets. nih.gov Its potential as a fluorescent probe for bioimaging applications, such as localizing within specific cellular compartments like the Golgi apparatus, has also been demonstrated for other 7-aminoquinolines and warrants investigation. acs.org

Advanced Methodological Development for Synthesis and Characterization

The synthesis and characterization of novel this compound derivatives will necessitate the development and application of advanced analytical techniques. High-throughput screening methods, coupled with automated synthesis, could accelerate the discovery of new derivatives with desired properties.

Modern spectroscopic techniques, including advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) methods, will be crucial for the unambiguous structural elucidation of new compounds. srce.hrnih.govbohrium.com Techniques like UPLC-ESI-MS/MS can provide sensitive and rapid quantification, which is essential for biological and pharmacokinetic studies. nih.gov The use of computational modeling and density functional theory (DFT) studies can aid in predicting the properties of new derivatives and understanding their reaction mechanisms, thus guiding synthetic efforts. wikipedia.org

The development of robust and validated analytical methods will be paramount for quality control and to ensure the purity and stability of this compound and its derivatives, particularly for applications in medicinal chemistry and materials science.

Q & A

What are the optimized synthetic routes for (7-Aminoquinolin-3-yl)methanol, and how are intermediates characterized?

Level: Basic

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution of pre-functionalized quinoline precursors. For example, 7-chloroquinoline derivatives can undergo amination with ammonia or protected amines under controlled temperature (80–120°C) in polar aprotic solvents like DMF, followed by reduction of the carbonyl group using NaBH₄ or LiAlH₄ . Intermediates are characterized via:

- IR spectroscopy (N–H stretching at ~3564–3651 cm⁻¹ and C–O vibrations at ~1050–1200 cm⁻¹) .

- NMR (¹H/¹³C) to confirm regioselectivity of the amino and hydroxymethyl groups .

Which spectroscopic methods are most effective for confirming the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR : Distinct signals for the hydroxymethyl (-CH₂OH, δ ~3.8–4.2 ppm) and aromatic protons (quinoline ring, δ ~7.5–8.5 ppm) .

- LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z 191.2) and detect impurities .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

How can researchers resolve contradictions in reported biological activities of aminoquinoline derivatives across different studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Experimental variability : Standardize assays (e.g., MIC values for antimalarial studies using synchronized Plasmodium cultures) .

- Structural heterogeneity : Compare substituent effects (e.g., 3-hydroxymethyl vs. 4-amino groups) using structure-activity relationship (SAR) models .

- Data normalization : Use internal controls (e.g., chloroquine as a reference in antimalarial assays) .

What strategies mitigate methanol crossover in fuel cell applications when using methanol derivatives?

Level: Advanced

Methodological Answer:

While not directly studied for this compound, methanol crossover in fuel cells can be minimized via:

- Flow-channel optimization : Thin porous layers with high permeability (e.g., 553 K reaction temperature, 1.25 water-methanol ratio) reduce crossover by enhancing electrolyte flow .

- Catalyst design : Palladium-based catalysts improve selectivity for methanol oxidation .

What are the challenges in designing enantioselective syntheses for chiral aminoquinoline methanol derivatives?

Level: Advanced

Methodological Answer:

Challenges include:

- Steric hindrance : Bulky groups at C3 hinder asymmetric induction. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) .

- Racemization risk : Mild reduction conditions (e.g., NaBH₄ in EtOH at 0°C) preserve stereochemistry .

What are the stability considerations for this compound under varying pH and temperature conditions?

Level: Basic

Methodological Answer:

- pH stability : The compound is prone to hydrolysis in acidic conditions (pH < 3) but stable in neutral/basic buffers (pH 7–9) .

- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C under inert atmosphere .

How do structural modifications at the 3-position of 7-aminoquinoline derivatives impact their antimalarial efficacy?

Level: Advanced

Methodological Answer:

- Hydroxymethyl group : Enhances solubility but may reduce membrane permeability. Compare logP values (e.g., calculated vs. experimental) .

- Electron-withdrawing groups : Nitro or halogen substituents at C3 increase resistance to metabolic oxidation .

What chromatographic techniques are recommended for analyzing this compound in complex mixtures?

Level: Basic

Methodological Answer:

- HPLC : Use C18 columns with mobile phases of acetonitrile/water (70:30) + 0.1% TFA for baseline separation .

- TLC : Silica gel GF₂₅₄ plates with ethyl acetate:hexane (1:1) for rapid purity checks .

What computational models predict the pharmacokinetic properties of aminoquinoline methanol derivatives?

Level: Advanced

Methodological Answer:

- Molecular docking : Assess binding affinity to Plasmodium lactate dehydrogenase (pLDH) using AutoDock Vina .

- QSAR models : Correlate substituent electronegativity with bioavailability (e.g., Hammett σ constants) .

How can kinetic studies elucidate the catalytic mechanisms of aminoquinoline derivatives in oxidation reactions?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products